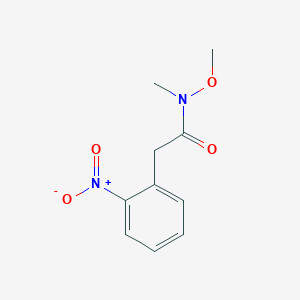

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Description

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is a substituted acetamide featuring a methoxy-methyl group (N-methoxy-N-methyl) and a 2-nitrophenyl moiety. This compound belongs to a class of acylating agents and intermediates widely utilized in organic synthesis and pharmaceutical development. The 2-nitrophenyl group confers electron-withdrawing properties, influencing reactivity in nucleophilic substitution or amination reactions .

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGNZIURPJOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-phenylacetamides

To synthesize N-phenylacetamides, anilines (5.0 mmol, 1.0 equivalent) are dissolved in 20 mL of dichloromethane under an argon atmosphere in a 50 mL round bottom flask. Acetic anhydride (6.0 mmol, 1.2 equivalent) is added dropwise, and the reaction mixture is stirred at room temperature until the anilines are completely consumed. After completion, the mixture is washed with a saturated solution of sodium carbonate, and the organic layer is dried with Na2SO4. The solvent is then removed under reduced pressure to obtain the desired acetanilide in quantitative yield. Analytically pure acetanilides can usually be obtained after extraction, but if necessary, purification can be achieved through flash chromatography using ethyl acetate/hexane as the eluent.

Alternative Synthesis of N-phenylacetamides

In an alternative procedure, an amine (7.6 mmol) is dissolved in 15 mL of CH2Cl2 and cooled to 0 °C using an ice bath. NEt3 (8.36 mmol, 1.1 equivalents) is added to the amine solution, followed by the dropwise addition of the corresponding acid chloride (7.6 mmol, 1.00 equivalent) over 30 minutes. The resulting mixture is stirred for 3-24 hours at room temperature. The mixture is then poured into a separatory funnel and washed three times with 40.0 mL of saturated NaHCO3 (aq), followed by washing with 50.0 mL of saturated NaCl (aq). The organic layer is collected for further processing.

Production of Methoxyiminoacetamide Compounds

A process for producing methoxyiminoacetamide compounds involves several steps that ensure high yield and purity. The process is economical and minimizes by-products, making it suitable for large-scale production of agricultural fungicides. The compound of formula [I] can be present as an E-isomer, Z-isomer, or a mixture of both.

Example Procedure for E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide

To E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (10.00 g, 0.037 mole), add acetone (200 ml), potassium carbonate (15.34 g, 0.111 moles), and dimethylsulfate (9.33 g, 0.074 moles). Stir the mixture at room temperature for 9 hours. After completion of the reaction, filter the reaction mixture and wash with acetone. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in toluene (50 ml) and add an aqueous 1N sodium hydroxide solution (50 ml), followed by stirring at room temperature for 30 minutes. Extract the mixture with toluene, wash with water, and concentrate. Recrystallize the resulting residue from methanol/water to obtain E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (9.93 g, yield: 94.4%) as colorless crystals with a melting point of 81.5-83°C.

¹HNMR (CDCl3) δ ppm: 2.87 (d, 3H, J=5.0Hz), 3.91 (s, 3H), 6.65 (br, s, 1H), 6.87-7.38 (m, 9H)

Alternative Procedure for E-2-methoxyimino-N-methyl-2-[2-(4-methylphenoxy)phenyl]-acetamide

Dissolve E-2-hydroxyimino-N-methyl-2-[2-(4-methylphenoxy)phenyl]acetamide (1.00 g, 0.0035 mole) in dried acetone (7 ml), and add potassium carbonate (0.63 g, 0.0046 mole) and dimethylsulfate (0.53 g, 0.0042 mole) to the mixture. React the mixture at room temperature for 22 hours. After completion of the reaction, add water and extract twice with methylene chloride. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography using ethyl acetate/n-hexane to obtain E-2-methoxyimino-N-methyl-2-[2-(4-methylphenoxy)phenyl]-acetamide as colorless crystals (0.96 g, yield: 92.3%).

¹HNMR (CDCl3) δ ppm: 2.29 (s, 3H), 2.81 (d, 3H, J=4.9Hz), 3.89 (s, 3H), 6.71 (br, s, 1H), 6.82 (d, 1H, J=8.1Hz), 6.89-6.92 (m, 2H), 7.05-7.10 (m, 3H), 7.23-7.31 (m, 2H)

Procedure for E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide

To crude E-α-hydroxyimino-2-phenoxyphenylacetic acid methyl ester (39.6 g, 0.0747 mole, purity: 51.2%), add methanol (100 ml) and 40% aqueous solution of methylamine (15.45 g, 0.199 mole). Stir the mixture at room temperature for 15 hours. Then, add 40% aqueous solution of methylamine (7.73 g, 0.0995 mole) to the mixture and stir in an oil bath at 70°C for 6 hours. After completion of the reaction, add water (200 ml) and toluene (100 ml) to the reaction mixture, and stir with ice cooling for one hour. Filter off the precipitated crystals and recrystallize from methanol/toluene to obtain E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (12.31 g, yield: 60.1%) as colorless crystals with a melting point of 183-184.5°C.

Conversion of Formula [I] Compounds

The compound of formula [I], where X is hydrogen, can be converted into a corresponding compound of formula [I], where X is a lower alkyl or halogen, using known methods such as alkylation or halogenation. The compound of formula [I] thus obtained can be purified, if necessary, according to conventional methods, such as column chromatography, and can be used as an agricultural fungicide.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-Amino-N-methyl-N-methoxyacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Nitrobenzoic acid and N-methoxy-N-methylamine.

Scientific Research Applications

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives and their key characteristics:

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenyl group in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks in reactions like amination . However, this substituent correlates with reduced biological activity compared to electron-rich groups (e.g., naphthyl in compound 3a, IC₅₀ = 69 µM) in 3D-QSAR models .

Synthetic Yields and Methods :

- N-Methoxy-N-methyl-2-(o-tolyl)acetamide (3b) is synthesized in 80% yield via carboxylic acid activation , suggesting that the target compound may follow similar efficient pathways.

- In contrast, amination reactions of nitro-substituted acetamides (e.g., N-(5-fluoro-2-nitrophenyl)acetamide) require strong bases (e.g., NaOH) but suffer from yield drops under suboptimal conditions (e.g., 17% in THF) .

Biological Activity: The 2-nitrophenyl derivative (3b in ) exhibits moderate hypoglycemic activity (19.8% blood sugar reduction), outperformed by phenoxy (3c, 24.6%) and naphthyl (3a, 25.1%) analogs . This aligns with computational predictions that nitro groups are less favorable for target engagement. β-Keto-1,2,3-triazole acetamides with nitroaryl groups (e.g., ) show anticancer activity against HepG2 cells, suggesting nitro substituents may enhance cytotoxicity in specific contexts .

Applications as Intermediates: Nitro-substituted acetamides (e.g., ) are key precursors for morpholinone-based drugs, highlighting their utility in constructing heterocyclic pharmacophores . The methoxy-methyl group in the target compound may act as a masked carbonyl, enabling controlled release of active agents in prodrug strategies .

Biological Activity

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.22 g/mol

- Functional Groups : Methoxy group, methyl group, and nitrophenyl moiety.

The presence of these functional groups contributes to the compound's unique properties and potential applications in various fields, particularly in drug development and organic synthesis .

While specific literature on the mechanism of action for this compound is limited, preliminary studies suggest that it may interact with specific enzymes or receptors involved in bacterial growth inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent . Preliminary studies indicate that it may possess antibacterial properties, making it a candidate for further investigation in drug development . The compound's structural characteristics allow it to interact with bacterial enzymes, potentially inhibiting their function.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide | C10H12N2O4 | Similar structure but differs in nitro group position |

| N-(2-Methoxy-5-nitrophenyl)acetamide | C9H10N2O4 | Contains a different nitro substitution pattern |

| N,N-Dimethyl-2-(4-nitrophenyl)acetamide | C11H14N2O4 | Has dimethyl substitution instead of methoxy |

The unique positioning of the nitro group in this compound contributes to its distinct biological activity compared to these similar compounds .

Case Studies and Research Findings

Research studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

-

Study on Antimicrobial Activity :

- A study investigated various acetamide derivatives for their antimicrobial properties. Compounds similar to this compound were tested against common bacterial strains, demonstrating varying degrees of efficacy. The findings suggested that structural modifications significantly impact antimicrobial potency .

-

Mechanistic Insights :

- Research involving molecular dynamics simulations indicated that compounds with similar structures could form stable interactions with target enzymes, suggesting a potential mechanism for antimicrobial action. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site .

-

Chemical Reactivity Studies :

- Studies on related nitroaromatic compounds revealed that the nitro group plays a crucial role in reactivity, influencing both solubility and bioavailability. This suggests that this compound may also exhibit enhanced interactions with biological targets due to its functional groups .

Q & A

Q. What strategies validate the compound’s role in multi-step organic syntheses (e.g., as a ketone precursor)?

- Methodological Answer : React the Weinreb amide with Grignard reagents (e.g., MeMgBr) to form ketones. Confirm product identity via GC-MS and compare yields with alternative routes (e.g., Friedel-Crafts acylation). Optimize stoichiometry and solvent polarity (e.g., THF vs. ether) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer : Use software (e.g., ACD/Labs or MestReNova) to simulate shifts based on DFT-optimized structures. Check for solvent effects (DMSO vs. CDCl3) and proton exchange processes (e.g., amide tautomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.